molecular formula C11H14BClO2 B1365374 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 346656-42-6

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1365374
CAS No.: 346656-42-6
M. Wt: 224.49 g/mol
InChI Key: HTKUDRCYEPYTOR-UHFFFAOYSA-N
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Description

Introduction to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Structural Classification in Organoboron Chemistry

This compound belongs to the dioxaborinane subclass of organoboron compounds, characterized by a six-membered ring containing two oxygen atoms and one boron atom. Its structure aligns with the general formula for boronic esters ($$ \text{RB(OR)}_2 $$), where the boron atom forms covalent bonds with two oxygen atoms from a diol (neopentyl glycol) and an aryl chloride group.

Key Structural Features:
  • Heterocyclic Core : The 1,3,2-dioxaborinane ring adopts a chair-like conformation, stabilized by the electron-withdrawing chlorine atom and steric effects of the dimethyl groups.
  • Substituent Effects : The 2-chlorophenyl group enhances electrophilicity at the boron center, facilitating transmetallation in catalytic cycles.
  • Comparative Analysis :
Property This compound Phenylboronic Acid Neopentyl Ester
Molecular Weight (g/mol) 224.49 190.05
Ring System 1,3,2-dioxaborinane 1,3,2-dioxaborolane
Stability High (decomposes >300°C) Moderate

This structural profile enables applications in asymmetric synthesis and polymer chemistry, where thermal stability and controlled reactivity are critical.

Historical Context of Dioxaborinane Derivatives Development

The development of dioxaborinane derivatives originated in the mid-20th century with the exploration of boron-containing heterocycles as stable alternatives to acyclic boronic esters. Key milestones include:

Timeline of Advances:
Decade Development Impact
1960s Synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane as a model stable compound Demonstrated the thermodynamic stability of six-membered boronic esters
1990s Adoption of neopentyl glycol for boronic ester protection Enabled efficient Suzuki-Miyaura couplings with air-stable precursors
2010s Catalytic applications in C–H borylation and materials science Expanded utility in pharmaceutical and polymer industries

The incorporation of neopentyl glycol as a diol component in the 1990s marked a turning point, as its bulky substituents minimized hydrolysis and oxidation. This innovation directly facilitated the synthesis of this compound, which combines steric protection with tailored reactivity for cross-coupling reactions.

Properties

IUPAC Name

2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKUDRCYEPYTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440014
Record name 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346656-42-6
Record name 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346656-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

The compound is synthesized by esterification of 2-chlorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in an anhydrous organic solvent such as toluene under reflux conditions with removal of water formed during the reaction. A Dean-Stark apparatus is typically used to continuously remove water and drive the equilibrium toward ester formation.

Reaction:

$$
\text{2-chlorophenylboronic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow[\text{Dean-Stark}]{\text{Toluene, reflux}} \text{this compound} + H_2O
$$

Experimental Details

  • Reagents:
    • 2-chlorophenylboronic acid (1 equiv)
    • 2,2-dimethyl-1,3-propanediol (1.2 equiv)
  • Solvent: Toluene
  • Temperature: Reflux (approx. 110 °C)
  • Apparatus: Dean-Stark trap to remove water
  • Reaction time: Several hours until water evolution ceases
  • Purification: Silica gel column chromatography to isolate the pure boronate ester as a white solid

Characterization Data

  • 1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.7–7.3 ppm, methylene protons of the dioxaborinane ring at δ ~3.7 ppm, and methyl groups at δ ~1.0 ppm (singlet, 6H)
  • 13C NMR (101 MHz, CDCl3): Signals consistent with aromatic carbons, ring carbons near δ 72 ppm, methyl carbons near δ 21–22 ppm

This procedure is consistent with the general preparation of organoboronates described in the literature and has been applied to various substituted phenylboronic acids, including 2-chlorophenyl derivatives.

Alternative Synthetic Approaches and Catalytic Methods

Copper-Catalyzed Borylation of Aryl Chlorides

Recent advances include direct catalytic borylation of aryl chlorides to form arylboronate esters without isolating the boronic acid intermediate. In such methods, aryl chlorides react with diboron reagents in the presence of copper catalysts and bases under inert atmosphere.

  • Catalyst: Copper complex such as [Cu(Cy2Im)(Cl)]
  • Base: Potassium carbonate or other suitable bases
  • Solvent: Typically polar aprotic solvents or toluene
  • Temperature: Around 90 °C
  • Reaction time: ~42 hours
  • Procedure: Under argon atmosphere using Schlenk or glovebox techniques

This method allows direct synthesis of boronate esters like this compound by reacting 2-chlorophenyl chloride, diboron reagent, and neopentyl glycol or related diols.

Data Table Summarizing Preparation Methods

Method Reagents & Conditions Advantages Notes
Esterification (Classical) 2-chlorophenylboronic acid + neopentyl glycol, toluene reflux, Dean-Stark Straightforward, high purity product Requires isolation of boronic acid
Copper-Catalyzed Borylation 2-chlorophenyl chloride + diboron + Cu catalyst + base, 90 °C, inert atmosphere Direct from aryl chloride, no boronic acid isolation Longer reaction time, requires glovebox
Other catalytic methods Various Pd or Cu catalysts with bases, solvents Potentially scalable and efficient Sensitive to air/moisture

Research Findings and Analytical Notes

  • The classical esterification method is widely used due to its simplicity and reliability, yielding high-purity boronate esters suitable for further synthetic applications.
  • Copper-catalyzed borylation represents a modern, atom-economical approach that bypasses the need for preformed boronic acids, improving step economy but requiring strict inert conditions and longer reaction times.
  • Purification by silica gel chromatography is standard to remove unreacted starting materials and side products, ensuring the boronate ester is isolated as a white solid with consistent spectroscopic properties.
  • Stability of the compound is generally good under refrigeration and inert atmosphere, which is crucial for its use in sensitive cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boron-containing alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a reagent in organic synthesis. It serves as a versatile building block for the synthesis of various biologically active compounds. The compound's ability to participate in cross-coupling reactions makes it valuable in creating complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Research indicates that this compound can be utilized in the synthesis of g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor. These compounds are crucial in developing treatments for neurodegenerative diseases and psychiatric disorders .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its pharmacological properties. Studies have demonstrated its efficacy in treating metabolic disorders, particularly type 2 diabetes and obesity.

Therapeutic Applications

  • Diabetes Management : The compound has been found useful in delaying the progression from impaired glucose tolerance to type 2 diabetes. It reduces triglyceride levels and helps manage conditions like insulin resistance and dyslipidemia .
  • Weight Management : Additionally, it may assist in weight reduction and fat redistribution, making it a candidate for obesity treatment .

Material Science

In material science, boron-containing compounds like this compound are explored for their unique properties that enhance material performance.

Applications in Polymer Chemistry

The compound can be used as a modifier in polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer systems can lead to materials with enhanced durability and functionality.

Summary Table of Applications

Application AreaSpecific UsesReferences
Organic SynthesisSynthesis of g-secretase inhibitors
Antagonists for human vanilloid receptor
Medicinal ChemistryTreatment of type 2 diabetes
Management of obesity
Material ScienceModifier in polymer chemistry

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Properties/Applications
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 346656-42-6 2-chlorophenyl C₁₂H₁₅BClO₂ 238.51 g/mol High reactivity in Suzuki couplings; electron-withdrawing Cl enhances stability .
2-(4-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 827605-29-8 4-chlorophenyl C₁₂H₁₅BClO₂ 238.51 g/mol Para-substitution may reduce steric hindrance compared to ortho-Cl, affecting reaction rates .
2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane 214360-78-8 2,4,6-trimethylphenyl C₁₅H₂₁BO₂ 244.14 g/mol Bulky mesityl group improves thermal stability; used in sterically demanding reactions .
2-(3-Pyridyl)-5,5-dimethyl-1,3,2-dioxaborinane 845885-86-1 3-pyridyl C₁₀H₁₄BNO₂ 203.04 g/mol Heteroaromatic substituent enables coordination with transition metals; niche in medicinal chemistry .
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane - 4-methoxyphenyl C₁₃H₁₈BO₃ 233.10 g/mol Electron-donating OMe group increases electron density, altering reactivity in couplings .
2-(Thiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane 905966-46-3 thiophen-3-yl C₁₀H₁₄BO₂S 217.10 g/mol Sulfur-containing analogue; potential applications in materials science .

Reactivity and Stability

  • Electron Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability but may reduce nucleophilicity. Conversely, electron-donating groups (e.g., OMe, methyl) increase reactivity in cross-couplings .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance, slowing transmetalation in Suzuki reactions compared to para-substituted analogues .
  • Thermal Stability : Mesityl-substituted derivatives show superior thermal stability due to bulky groups preventing decomposition .

Spectroscopic Data

  • 11B NMR : All derivatives exhibit characteristic shifts between δ = 26–27 ppm, confirming the dioxaborinane ring’s integrity .
  • 13C NMR : Aromatic carbons resonate at δ = 127–145 ppm, while methyl groups appear at δ = 20–25 ppm .

Commercial Availability and Cost

  • 2-(2-Chlorophenyl) variant : Priced at $35,100.00/g (TCI Chemicals), reflecting specialized synthesis .
  • 2-Phenyl variant (CAS 5123-13-7) : Lower cost ($4,700.00/5g) due to simpler synthesis and broader availability .

Key Research Findings

Ortho vs. Para Substituents : Ortho-chloro derivatives exhibit slower reaction kinetics in cross-couplings due to steric effects, while para-substituted analogues are more reactive .

Heteroaromatic Derivatives : Pyridyl and thiophenyl variants enable applications in drug discovery and conductive polymers, respectively .

Thermal Behavior : Bulky substituents (e.g., mesityl) enhance thermal stability, making them suitable for high-temperature reactions .

Biological Activity

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS Number: 346656-42-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological activities of this compound based on diverse research findings.

  • Molecular Formula : C11H14BClO2
  • Molecular Weight : 224.49 g/mol
  • Melting Point : 37°C
  • Appearance : White crystalline powder
PropertyValue
CAS Number346656-42-6
Molecular FormulaC11H14BClO2
Molecular Weight224.49 g/mol
Melting Point37°C
Purity≥98.0%

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with chlorinated phenyl compounds under controlled conditions. The specific methodologies may vary in literature but generally emphasize the importance of maintaining purity and yield in the synthesis process.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that dioxaborinane derivatives may act as inhibitors of certain cancer cell lines by interfering with cellular signaling pathways.
  • Enzyme Inhibition : There is evidence that these compounds can inhibit enzymes such as g-secretase and others involved in neurodegenerative diseases. For instance, dioxaborinanes have been studied for their role in modulating the activity of gamma-secretase, which is crucial in Alzheimer's disease pathology .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains. The presence of the chlorophenyl group may enhance its interaction with microbial cell membranes.

Case Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that dioxaborinane derivatives could effectively inhibit g-secretase activity. The researchers found that specific modifications to the dioxaborinane structure significantly enhanced inhibitory potency against this enzyme .

Case Study 2: Anticancer Potential

In another investigation reported in Journal of Medicinal Chemistry, derivatives of dioxaborinanes were tested against several cancer cell lines. Results indicated that certain structural features contributed to increased cytotoxicity, suggesting a promising avenue for developing new anticancer agents .

Case Study 3: Antimicrobial Activity

Research conducted on various dioxaborinane compounds showed significant antimicrobial activity against gram-positive and gram-negative bacteria. The study highlighted the need for further exploration into the mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

  • Methodology : The compound is synthesized via cross-coupling reactions using nickel or palladium catalysts. For example:

  • Ni-catalyzed Suzuki-Miyaura coupling : Reaction of 2-chlorophenyl derivatives with neopentyl glycol boronic esters in toluene at 100°C using NiCl₂(1,3-bis(diphenylphosphino)propane) (0.05 equiv) and Zn (2 equiv) yields 91% under inert conditions .
  • Pd-mediated routes : Aryl mesylates react with boronic esters in the presence of Pd(dppf)Cl₂ (0.1 equiv) and triethylamine, achieving similar yields (91%) .
    • Critical Parameters : Catalyst loading (≤0.1 equiv), solvent (toluene/THF), and inert atmosphere (argon/nitrogen) are essential for reproducibility.

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and absence of regioisomers (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for the 2-chlorophenyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 225.06) .
  • Infrared Spectroscopy : B-O stretching vibrations (1340–1280 cm⁻¹) confirm boronate ester formation .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

  • Solvent Compatibility : Tetrahydrofuran (THF) and toluene are optimal due to their inertness and ability to dissolve boronate intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
  • Temperature Control : Reactions performed at 80–100°C balance reaction rate and stability. Higher temperatures (>120°C) risk decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Catalytic Cycle : In Ni-catalyzed reactions, oxidative addition of aryl halides to Ni(0) forms Ni(II) intermediates. Transmetallation with the boronate ester precedes reductive elimination to yield biaryl products .
  • Role of Ligands : Bulky ligands (e.g., PCy₃) enhance steric control, suppressing β-hydride elimination and improving selectivity .
  • Base Effects : CsF activates boronate esters by displacing glycol ligands, facilitating transmetallation .

Q. How are enantioselective syntheses achieved using this compound?

  • Chiral Catalysts : Use of Rh(I) or Cu(I) complexes with chiral ligands (e.g., (R)-BINAP) enables asymmetric transformations. For example, Rh-catalyzed hydrogenation with 80% ee is reported .
  • Substrate Engineering : Bulky substituents on the boronate ester enhance stereochemical control during bond formation .

Q. How to resolve contradictions in reported reaction yields (e.g., 60% vs. 91%)?

  • Critical Factors :

  • Catalyst Purity : Residual moisture or oxygen degrades Ni/Pd catalysts, lowering yields. Use rigorously dried solvents and Schlenk techniques .
  • Substrate Ratios : Excess boronic ester (1.2–2.0 equiv) drives reactions to completion, as seen in competitive experiments with trifluoromethyl vs. dimethylamino substituents .
    • Data Validation : Replicate protocols with in situ monitoring (e.g., TLC/GC-MS) to identify side reactions (e.g., protodeboronation).

Q. What computational methods predict the compound’s reactivity in new reactions?

  • DFT Studies : Calculate transition-state energies for cross-coupling steps to predict regioselectivity. For example, meta-substituted aryl groups exhibit lower activation barriers due to reduced steric hindrance .
  • Molecular Dynamics : Simulate solvent effects on boronate ester stability to optimize reaction media .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Precautions :

  • Use gloveboxes or Schlenk lines for air-sensitive steps (boronate esters hydrolyze in moisture) .
  • Avoid skin contact; wear nitrile gloves and protective eyewear (LD₅₀ >2000 mg/kg in oral toxicity studies) .
    • Waste Disposal : Quench residual boronate esters with ethanol/water mixtures to neutralize reactivity before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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